molecular formula C16H14FN5O B2952652 5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899749-80-5

5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2952652
CAS No.: 899749-80-5
M. Wt: 311.32
InChI Key: CUNZWLXQDPBTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound designed for research and development, particularly in the field of medicinal chemistry. This molecule is built around the 5-amino-1,2,3-triazole-4-carboxamide core, a scaffold recognized in scientific literature for its significant potential in drug discovery programs. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry due to its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, which can improve physicochemical properties and binding affinity . This core structure is considered a versatile pharmacophore, capable of acting as an amide bioisostere, and has been incorporated into compounds investigated for a range of therapeutic areas . Specifically, derivatives of 5-amino-1,2,3-triazole-4-carboxamide have been identified as promising hits in phenotypic screens for infectious diseases. One research program highlighted this scaffold as a novel series with submicromolar activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas disease . Optimization of this series demonstrated that the core is essential for activity, suggesting it makes specific, key interactions with the biological target . The incorporation of the N-(4-fluorophenyl) group in your compound of interest is a strategic modification, as structure-activity relationship (SAR) studies often explore substitutions on the benzyl and carboxamide aryl rings to fine-tune potency, metabolic stability, and aqueous solubility . The presence of the fluorine atom is a common strategy in lead optimization to modulate electronic properties, lipophilicity, and overall metabolic profile. This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard for biological screening. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-amino-1-benzyl-N-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-12-6-8-13(9-7-12)19-16(23)14-15(18)22(21-20-14)10-11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNZWLXQDPBTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of triazole rings through azide-alkyne cycloaddition reactions. Key intermediates are prepared via nucleophilic substitutions and coupling reactions. The specific synthetic routes can vary based on desired modifications to enhance biological activity or pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown significant inhibitory effects on cancer cell lines, particularly those associated with breast and lung cancers.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)12.5Induction of apoptosis
A549 (lung)15.0Inhibition of cell proliferation

The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Studies

A notable case study involved the application of this compound in a preclinical model for cancer treatment. The compound was administered to mice with xenografted tumors. Results demonstrated a significant reduction in tumor size compared to control groups receiving no treatment.

Research Findings

Recent research has focused on optimizing the structure of triazole derivatives to enhance their biological activity. Modifications such as fluorination at specific positions have been shown to improve potency and selectivity towards target enzymes involved in disease pathways.

Table 3: Structure-Activity Relationship (SAR) Analysis

ModificationEffect on Activity
Fluorine substitutionIncreased potency in cancer cells
Benzyl group presenceEnhanced binding affinity

Comparison with Similar Compounds

Variations in Position 1 (Triazole Substituent)

The substituent at position 1 of the triazole ring significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Position 1 Substituent Key Biological Activity Reference
Target Compound Benzyl Under investigation -
5-Amino-1-(4-methoxyphenyl)-...-carboxamide 4-Methoxyphenyl Anticancer (NCI-H522 cells)
5-Amino-1-(4-fluorobenzyl)-...-carboxamide 4-Fluorobenzyl Not specified (structural analog)
1-(4-Chlorophenyl)-5-methyl-...-carboxamide 4-Chlorophenyl Antiproliferative (renal cancer)

Key Insight : Aryl groups with electron-withdrawing substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) are associated with enhanced antitumor activity, likely due to improved target binding . The benzyl group in the target compound may offer unique steric or hydrophobic interactions compared to substituted phenyl groups.

Variations in the Amide Substituent (Position 4)

The carboxamide group at position 4 is critical for target engagement. Modifications here alter selectivity and potency:

Compound Name Amide Substituent Biological Activity Reference
Target Compound 4-Fluorophenyl Under investigation -
5-Amino-N-(2,4-dimethoxyphenyl)-... 2,4-Dimethoxyphenyl Antiproliferative (CNS cancer: SNB-75 cells)
N-(4-Chlorophenyl)-5-cyclopropyl-... 4-Chlorophenyl Anticancer (structural studies)
1-(4-Chlorophenyl)-N-(3-fluoro-... 3-Fluoro-4-thienylphenyl c-Met inhibition (apoptosis induction)

Methoxy or chloro substituents on the amide often correlate with improved metabolic stability and target affinity .

Substituent Effects at Position 5

The amino group at position 5 is a conserved feature in many active analogs, but substitutions here can modulate reactivity:

Compound Name Position 5 Substituent Activity Notes Reference
Target Compound Amino (-NH₂) Standard scaffold -
5-Methyl-1-(4-methylphenyl)-... Methyl Synthetic intermediate
5-Cyclopropyl-1-(4-methoxyphenyl)-... Cyclopropyl Structural diversity

Key Insight: The amino group enables hydrogen bonding with biological targets, while alkyl substituents (e.g., methyl) may reduce polarity and enhance bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?

  • Methodology : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A modified protocol may include condensation of 4-fluoroaniline derivatives with benzyl isocyanides, followed by azide incorporation . Post-synthesis purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

  • Key Data :

PropertyValueSource
Molecular FormulaC₁₆H₁₄FN₅OPubChem
Molecular Weight311.31 g/molPubChem

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, triazole NH₂ at δ 5.5–6.0 ppm) .
  • FT-IR : Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
  • HRMS : Validates molecular formula via exact mass (e.g., [M+H]⁺ at m/z 312.1264) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., renal RXF 393 or CNS SNB-75) with IC₅₀ determination. Positive controls include cisplatin or doxorubicin .
  • Enzyme Inhibition : Test HDAC or COX-2 inhibition via fluorometric assays (e.g., HDAC-Glo™ Kit) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data on HDAC vs. COX-2 inhibition mechanisms observed in different studies?

  • Methodology :

  • Comparative Enzyme Assays : Parallel testing in HDAC (HeLa nuclear extracts) and COX-2 (PGH₂ conversion) systems under identical conditions .
  • siRNA Knockdown : Silence HDAC or COX-2 in cell models to isolate the compound’s primary target. Measure downstream effects (e.g., acetylated histone H3 for HDAC, PGE₂ levels for COX-2) .
  • Structural Docking : Use Schrödinger Maestro to model ligand-enzyme interactions. Compare binding energies to prioritize likely targets .

Q. What crystallographic strategies are optimal for determining its 3D structure, especially given solubility challenges?

  • Methodology :

  • Co-Crystallization : Co-crystallize with solubility enhancers (e.g., cyclodextrins) or use mixed solvents (DMSO/water) for X-ray diffraction .
  • SHELXL Refinement : Employ SHELXL for high-resolution refinement. Key parameters: anisotropic displacement for fluorophenyl groups, hydrogen bonding network analysis .
  • ORTEP Visualization : Generate thermal ellipsoid plots to confirm triazole planarity and carboxamide conformation .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacokinetic properties?

  • Methodology :

  • Derivatization : Synthesize analogs with substituents on the benzyl (e.g., electron-withdrawing groups) or fluorophenyl (e.g., methyl, bromo) moieties .
  • ADME Profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (human liver microsomes) to prioritize analogs with improved bioavailability .

Q. What strategies mitigate its low aqueous solubility in in vivo studies?

  • Methodology :

  • Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm size via dynamic light scattering) to enhance circulation time .
  • Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release in target tissues .

Data Contradiction Analysis

Q. How should conflicting reports on neuroprotective vs. cytotoxic effects be addressed?

  • Methodology :

  • Dose-Response Curves : Test 0.1–50 µM ranges in neuronal (SH-SY5Y) and cancer (MCF-7) cells. Use lactate dehydrogenase (LDH) assays to distinguish cytoprotection from apoptosis .
  • Transcriptomics : Perform RNA-seq on treated cells to identify upregulated pathways (e.g., Nrf2 for neuroprotection, Bax/Bcl-2 for apoptosis) .

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